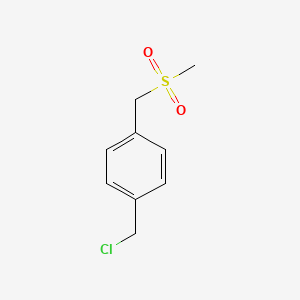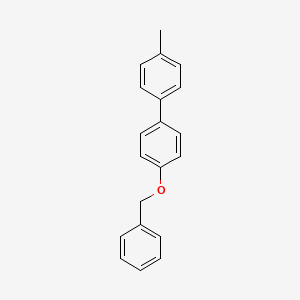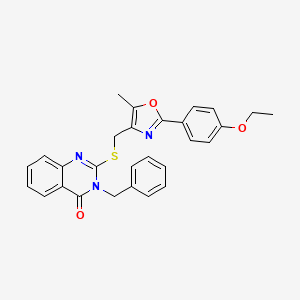![molecular formula C16H19NO3 B2432759 Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate CAS No. 2411304-90-8](/img/structure/B2432759.png)
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research. MPPC is a cyclopentane derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. This compound may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and painful conditions. This compound has also been found to exhibit anti-tumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to regulate glucose metabolism, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for use in various experiments. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied for its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate. One future direction is the further study of the mechanism of action of this compound. Understanding the mechanism of action of this compound may provide insight into its potential use in the development of new drugs. Another future direction is the further study of the potential toxicity of this compound. Understanding the potential toxicity of this compound is essential for its safe use in various experiments. Additionally, further studies are needed to determine the potential use of this compound in the treatment of various diseases, including cancer and diabetes.
Métodos De Síntesis
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate can be synthesized using various methods, including the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with acryloyl chloride. Another method involves the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with methyl chloroformate. This compound can also be synthesized using the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with methyl acrylate.
Aplicaciones Científicas De Investigación
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of diabetes, as it has been found to regulate glucose metabolism.
Propiedades
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-14(18)17-13-8-6-12(7-9-13)16(15(19)20-2)10-4-5-11-16/h3,6-9H,1,4-5,10-11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZBXRWJUVEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432678.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2432683.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)


![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2432692.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)
![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)